3-tert-butyl-5-methoxy-1,2-benzoquinone chemical structure and properties
3-tert-butyl-5-methoxy-1,2-benzoquinone chemical structure and properties
This technical guide provides an in-depth analysis of 3-tert-butyl-5-methoxy-1,2-benzoquinone (often abbreviated as BHA-o-Q or BHAoQ ), a critical reactive metabolite of the antioxidant Butylated Hydroxyanisole (BHA).
Chemical Class: Ortho-Benzoquinone | CAS: 2940-63-8 | Precursor: 2-tert-Butyl-4-hydroxyanisole
Executive Summary
3-tert-butyl-5-methoxy-1,2-benzoquinone (BHA-o-Q) is a highly reactive electrophilic quinone derived from the oxidation of 2-tert-butyl-4-methoxyphenol (the 2-BHA isomer of commercial Butylated Hydroxyanisole). Unlike its para-quinone counterparts, BHA-o-Q possesses a unique 1,2-dicarbonyl structure that drives potent redox cycling and Michael addition reactions.
In drug development and toxicology, BHA-o-Q is a focal point for understanding the mechanism-based toxicity of phenolic antioxidants. It acts as a "toxicophore," capable of depleting cellular glutathione (GSH), modifying proteins via cysteinyl residues, and uncoupling mitochondrial respiration. This guide details its structural properties, synthesis, and reactivity profile to support research in oxidative stress and metabolic activation.
Chemical Architecture & Properties[1][2]
Structural Analysis
BHA-o-Q features a 1,2-benzoquinone core substituted with a bulky tert-butyl group at position 3 and an electron-donating methoxy group at position 5. This substitution pattern creates a "push-pull" electronic system:
-
Steric Hindrance: The tert-butyl group at C3 shields the C2 carbonyl, directing nucleophilic attack preferentially to the C4 or C6 positions.
-
Electronic Effect: The C5-methoxy group donates electron density, modulating the redox potential but not sufficiently to prevent reduction by biological thiols.
Physicochemical Data Table
| Property | Value / Description | Source |
| IUPAC Name | 3-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione | [1, 2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Red Crystalline Solid | [1] |
| Melting Point | 72–75 °C | [1] |
| [1] | ||
| [1] | ||
| Solubility | Soluble in CHCl | [2] |
Synthesis & Production Methodologies
The synthesis of BHA-o-Q requires the regioselective oxidation of 2-tert-butyl-4-methoxyphenol (2-BHA). Standard oxidation of commercial BHA (a mixture of 2- and 3- isomers) yields a complex mixture; therefore, isomerically pure starting material is essential.
Protocol: IBS-Catalyzed Regioselective Oxidation
This protocol utilizes 2-iodobenzenesulfonic acid (IBS) as a catalyst and Oxone® as the terminal oxidant to generate the ortho-quinone under mild conditions.
Reagents:
-
Substrate: 2-tert-butyl-4-methoxyphenol (1.0 equiv)
-
Catalyst: Sodium 2-iodobenzenesulfonate (IBS) (5 mol%)
-
Oxidant: Oxone® (2.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) / Water
Step-by-Step Workflow:
-
Preparation: Dissolve 2-tert-butyl-4-methoxyphenol (1 mmol) in EtOAc (10 mL).
-
Catalyst Addition: Add IBS (0.05 mmol) and phase transfer catalyst (e.g.,
, 0.1 mmol). -
Oxidation: Add powdered Oxone® (2 mmol) and
(1 mmol) to the mixture. -
Reaction: Stir vigorously at 40 °C for 6–24 hours. Monitor by TLC (Hexane:EtOAc 1:1,
).[1] -
Workup: Filter the solid residues. Wash the filtrate with water and brine. Dry over
.[2] -
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (eluent: Hexane/EtOAc gradient) to isolate the red solid BHA-o-Q.
Synthesis Pathway Diagram
Figure 1: Regioselective oxidation pathway converting 2-BHA to BHA-o-Q via a transient catechol intermediate.
Reactivity & Biological Mechanism of Action
BHA-o-Q acts as a potent electrophile and redox cycler. Its toxicity is governed by two primary mechanisms: Michael Addition (alkylation) and Redox Cycling (ROS generation).
Thiol Depletion (Michael Addition)
The 1,2-dione system is highly susceptible to nucleophilic attack by thiols (R-SH), such as Glutathione (GSH).
-
Mechanism: The sulfur atom of GSH attacks the quinone ring (typically at C4 or C6), forming a thioether adduct (GS-BHA-catechol).
-
Consequence: This reaction depletes cellular GSH pools, compromising the cell's antioxidant defense and leading to "oxidative stress priming."
Redox Cycling & ROS Generation
Unlike stable metabolites, BHA-o-Q can undergo one-electron reduction to a semiquinone radical, catalyzed by enzymes like cytochrome P450 reductase.
-
Cycle:
-
BHA-o-Q +
Semiquinone Radical ( ). -
+
BHA-o-Q + Superoxide Anion ( ).
-
-
Impact: This futile cycle continuously generates Reactive Oxygen Species (ROS) without consuming the quinone, causing lipid peroxidation and DNA damage.
Mechanism of Toxicity Diagram
Figure 2: Dual toxicity pathways of BHA-o-Q: GSH depletion via alkylation and oxidative stress via redox cycling.
Experimental Protocols for Validation
Protocol A: Detection of BHA-o-Q Reactivity with GSH
To verify the electrophilic nature of synthesized BHA-o-Q, a spectrophotometric kinetic assay is recommended.
-
Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Baseline: Add BHA-o-Q (50 µM final) to the cuvette. Record UV-Vis spectrum (250–600 nm). Note
characteristic of the red quinone (~400–500 nm range). -
Reaction: Inject Glutathione (GSH, 500 µM, 10x excess).
-
Measurement: Monitor the rapid decay of the quinone absorbance and the emergence of a new peak (catechol-GSH adduct) over 10 minutes.
-
Validation: The rate of decay follows pseudo-first-order kinetics, confirming high electrophilicity.
Protocol B: Mitochondrial Respiration Assay
BHA-o-Q is a known inhibitor of mitochondrial respiration.
-
System: Isolated rat liver mitochondria or permeabilized hepatocytes.
-
Treatment: Expose mitochondria to BHA-o-Q (10–50 µM).
-
Readout: Measure Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.
-
Expected Result: Immediate decrease in State 3 respiration (ADP-stimulated), indicating inhibition of the electron transport chain or uncoupling effects [3, 4].
References
-
IBS-Catalyzed Regioselective Oxidation of Phenols. MDPI Molecules. Describes the synthesis and NMR characterization of 3-tert-butyl-5-methoxy-1,2-benzoquinone (Compound 4j).
-
3-tert-Butyl-5-methoxy-1,2-benzoquinone Chemical Properties. BenchChem. Provides physical property data and CAS registry information.[3][4]
-
Metabolism and Cytotoxicity of BHA. ResearchGate. Details the conversion of BHA to BHA-o-Q and its effects on mitochondrial respiration.
-
Initiating Activity of BHA Metabolites. ResearchGate. Investigates the carcinogenicity and transformation assays of BHA-o-Q (BHAoQ) in BALB/3T3 cells.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl-p-benzoquinone [webbook.nist.gov]
